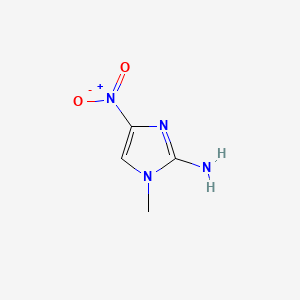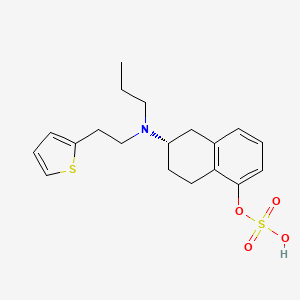![molecular formula C18H13BO2S B596527 (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid CAS No. 1307859-67-1](/img/structure/B596527.png)
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid” is a chemical compound with the CAS RN®: 1307859-67-1 . It is a white solid with poor solubility .
Molecular Structure Analysis
The molecular formula of this compound is C18H13BO2S . The InChI code is 1S/C18H14BO2S/c20-19(21)13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)22-18(14)16/h1-11,20-21H .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 586.0±52.0 °C and the density is 1.35±0.1 g/cm3 (20 ºC 760 Torr) .Applications De Recherche Scientifique
OLED Host Materials
Specific Scientific Field
Materials science and organic electronics.
Summary
Researchers have explored dibenzothiophene derivatives, including (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid , as potential host materials for organic light-emitting diodes (OLEDs). These materials serve as the matrix for phosphorescent or thermally activated delayed fluorescence (TADF) emitters.
Experimental Procedures
Results
The performance of OLEDs using (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid as a host material depends on factors like energy level alignment, charge transport, and exciton management. Researchers report quantitative data on luminance, external quantum efficiency, and operational lifetime .
Biological Applications
Specific Scientific Field
Life sciences and chemical biology.
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid
can be used as a biochemical reagent in biological research. It may interact with specific biomolecules or serve as a probe for studying cellular processes.
Experimental Procedures
Results
Quantitative data includes binding affinities, IC50 values, and cellular responses. Researchers aim to understand the compound’s impact on biological systems.
These are just three of the applications, and I’d be happy to continue with the remaining three if you’d like! 😊
Propriétés
IUPAC Name |
(3-dibenzothiophen-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO2S/c20-19(21)13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)22-18(14)16/h1-11,20-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOHUARANQHPPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC3=C2SC4=CC=CC=C34)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
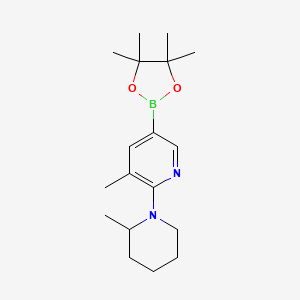
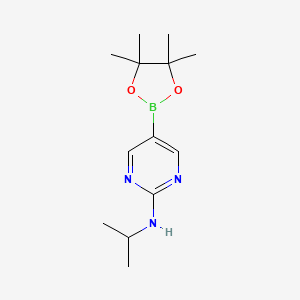

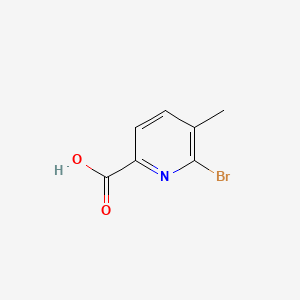
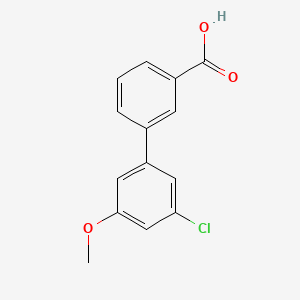
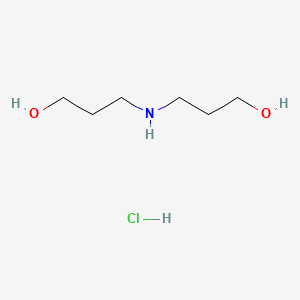
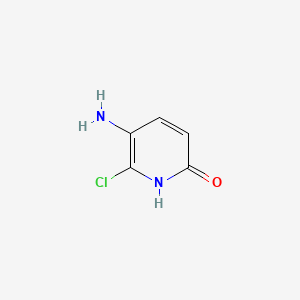
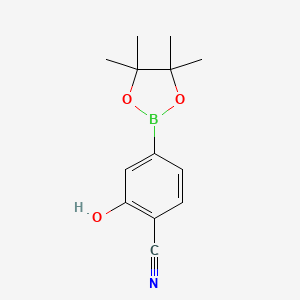
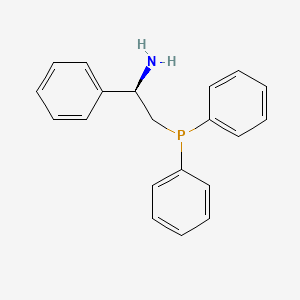
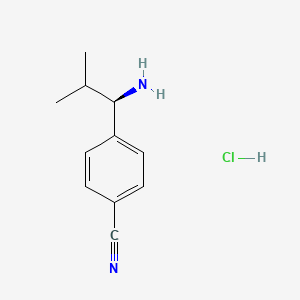
![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)
